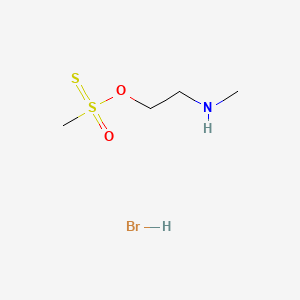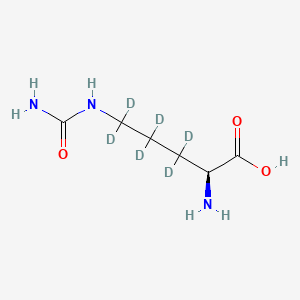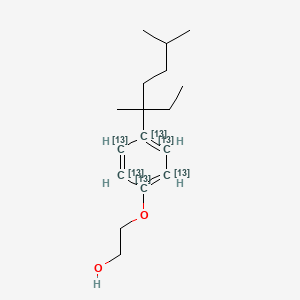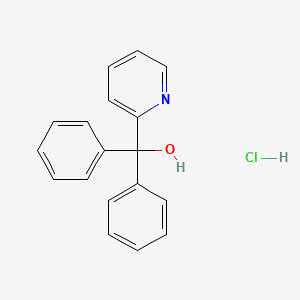![molecular formula C12H14N2O4 B565216 Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate CAS No. 1217641-50-3](/img/structure/B565216.png)
Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate, also known as MK-887, is a selective antagonist of the leukotriene D4 receptor. It is a highly potent and specific inhibitor of the leukotriene receptor, which has been shown to be effective in treating a variety of inflammatory diseases, including asthma and allergic rhinitis.
Mécanisme D'action
Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate works by blocking the leukotriene D4 receptor, which is involved in the inflammatory response. Leukotrienes are lipid mediators that are produced by immune cells in response to inflammation. They play a key role in the pathogenesis of inflammatory diseases, including asthma and COPD. By blocking the leukotriene D4 receptor, this compound reduces the inflammatory response and improves lung function.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of leukotrienes and other inflammatory mediators, such as cytokines and chemokines. It also reduces airway hyperresponsiveness and inflammation, and improves lung function. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is its high potency and specificity for the leukotriene D4 receptor. This makes it a valuable tool for studying the role of leukotrienes in inflammatory diseases. However, the complex synthesis method and high cost of this compound may limit its use in some laboratory settings.
Orientations Futures
Future research on Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate could focus on its potential use in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, and identify potential biomarkers for predicting response to treatment. Finally, the development of more efficient and cost-effective synthesis methods for this compound could increase its accessibility and use in laboratory settings.
Méthodes De Synthèse
The synthesis of Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate involves several steps, including the preparation of the pyridine-3-carboxylic acid starting material, the formation of the pyrrolidinone intermediate, and the final coupling reaction with the pyridine-3-carboxylic acid. The synthesis of this compound is a complex process that requires a high degree of expertise and specialized equipment.
Applications De Recherche Scientifique
Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate has been extensively studied for its therapeutic potential in treating inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). In preclinical studies, this compound has been shown to reduce airway hyperresponsiveness and inflammation, and improve lung function. Clinical studies have also demonstrated the efficacy of this compound in reducing symptoms and improving lung function in patients with asthma and COPD.
Propriétés
IUPAC Name |
methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIWDMDMFAVNN-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675929 |
Source


|
| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217641-50-3 |
Source


|
| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)






![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)